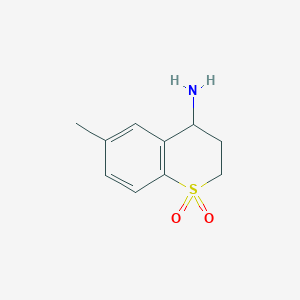

4-Amino-6-methylthiochroman 1,1-dioxide

CAS No.:

Cat. No.: VC15971612

Molecular Formula: C10H13NO2S

Molecular Weight: 211.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13NO2S |

|---|---|

| Molecular Weight | 211.28 g/mol |

| IUPAC Name | 6-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine |

| Standard InChI | InChI=1S/C10H13NO2S/c1-7-2-3-10-8(6-7)9(11)4-5-14(10,12)13/h2-3,6,9H,4-5,11H2,1H3 |

| Standard InChI Key | CWXNWXDUTHQXFJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1)S(=O)(=O)CCC2N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-Amino-6-methylthiochroman 1,1-dioxide (CHNOS) consists of a thiochroman backbone—a benzannulated thiopyran ring—where the sulfur atom is doubly oxidized to a sulfone (-SO-). The amino group (-NH) at the 4-position and methyl group (-CH) at the 6-position introduce steric and electronic modifications that influence reactivity and biological activity.

Key structural attributes:

-

Sulfone group: Enhances polarity and metabolic stability compared to thioether analogs.

-

Amino group: Provides a site for hydrogen bonding and derivatization (e.g., salt formation, acylation).

-

Methyl substitution: Modulates lipophilicity and steric hindrance, potentially affecting target binding.

The molecular weight is 227.28 g/mol, calculated from its formula. Analogous compounds, such as 4-(aminomethyl)thiochromane 1,1-dioxide hydrochloride, exhibit molecular weights of 247.74 g/mol , consistent with the addition of a hydrochloride salt.

Synthesis and Structural Modification

Synthetic Pathways

While no direct synthesis of 4-amino-6-methylthiochroman 1,1-dioxide is documented, routes for analogous sulfones suggest plausible strategies:

-

Thiochroman Oxidation:

-

Amination at C4:

-

Nitration followed by reduction (e.g., catalytic hydrogenation) introduces the amino group.

-

Alternative: Direct nucleophilic substitution if leaving groups (e.g., halogens) are present.

-

-

Regioselective Methylation:

Purification and Characterization

-

Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane) isolates the product.

-

Spectroscopic Data:

Physicochemical Properties

Solubility and Lipophilicity

Data from bromo and aminomethyl analogs suggest:

-

Aqueous solubility: ~0.2–0.6 mg/mL (similar to 4-amino-6-bromo analog’s 0.23 mg/mL ).

-

logP: Estimated 1.65–1.9 (comparable to 4-(aminomethyl)thiochromane 1,1-dioxide’s logP ~1.68 ).

Table 1: Comparative Physicochemical Properties

*Estimated from structural analogs.

Future Directions

Research Opportunities

-

Structure-Activity Relationships (SAR): Vary substituents at C4 and C6 to optimize potency.

-

Prodrug Development: Acylate the amino group to enhance bioavailability.

Industrial Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume